molecular formula C17H15FN4O2 B2943219 2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile CAS No. 876536-53-7

2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile

Cat. No. B2943219
M. Wt: 326.331
InChI Key: GLSYQVSCEAQLCZ-UHFFFAOYSA-N
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Description

This would involve identifying the compound’s IUPAC name, its molecular formula, and its structure. The structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antibacterial Activities

Research into piperazine derivatives, including structures related to "2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile," has demonstrated notable antibacterial activities. The synthesis and investigation of piperazine derivatives have shown effectiveness against various bacterial strains, highlighting their potential in developing new antibacterial agents. These compounds' ability to act against bacteria offers a promising avenue for antibiotic development, addressing the urgent need for novel antimicrobials due to rising antibiotic resistance (Wu Qi, 2014).

Radioligand Development for PET Imaging

Compounds structurally related to "2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile" have been explored as radioligands for Positron Emission Tomography (PET) imaging. These studies involve the development of fluorine-18 labeled derivatives for in vivo quantification of receptor sites in neuropsychiatric disorders. This application underscores the importance of such derivatives in advancing neuroimaging techniques, providing insights into the brain's biochemical processes and facilitating the diagnosis and treatment of neurological diseases (Gonzalo García et al., 2014).

Bioorthogonal Labeling and XRD Studies

Novel functionalized piperazine derivatives, akin to "2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile," have been synthesized and characterized, demonstrating significant advancements in bioorthogonal labeling. These compounds are pivotal in developing labeling strategies for biomolecules, facilitating the detailed study of biological processes at the molecular level. X-ray diffraction (XRD) studies further validate the structural integrity and potential applications of these compounds in biochemical research (C. Mamat et al., 2016).

Molecular Structure and Crystallography

The study of derivatives closely related to "2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile" has led to a deeper understanding of their molecular structures through crystallographic analysis. These investigations reveal the compounds' molecular conformations and intermolecular interactions, which are crucial for designing drugs with optimal efficacy and stability. Understanding these molecular structures is essential for the pharmaceutical development process, offering insights into the compounds' physicochemical properties and interaction mechanisms (S. Awasthi et al., 2014).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c18-14-1-3-15(4-2-14)20-7-9-21(10-8-20)17-6-5-16(22(23)24)11-13(17)12-19/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSYQVSCEAQLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile

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